![molecular formula C22H21N3O5S B2855242 N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-86-9](/img/new.no-structure.jpg)
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a synthetic compound derived from quinazoline, a class known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An oxolan moiety, which contributes to its pharmacokinetic properties.
- A quinazoline core that is associated with various biological activities.
The molecular formula is C17H21N3O4S, and it exhibits properties that may enhance its interaction with biological targets.
Quinazoline derivatives are known to interact with various biological pathways. The specific mechanisms of action for this compound may include:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting epidermal growth factor receptors (EGFR), which are pivotal in cancer cell proliferation.
- Antioxidant Activity : The presence of dioxole and sulfanylidene groups may contribute to its ability to scavenge free radicals.
- Antimicrobial Properties : Quinazoline derivatives have demonstrated activity against various pathogens, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds inhibit the growth of human cancer cell lines such as KB (epidermoid cancer) and A498 (renal cell carcinoma) more effectively than standard treatments like Erlotinib .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Studies have reported:
Case Studies
- In Vitro Studies : A study evaluated the anticancer activity of a quinazoline derivative similar to this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those for traditional chemotherapeutics .
- In Vivo Efficacy : Another study conducted on mouse models demonstrated that the compound significantly reduced tumor growth compared to control groups. The survival rate of treated mice was markedly higher, indicating its potential as a therapeutic agent in oncology .
Data Table: Biological Activities Summary
Activity Type | Assay/Model | Result |
---|---|---|
Anticancer | Human cancer cell lines | IC50 values lower than Erlotinib |
Antimicrobial | Various pathogens | Effective against multiple bacterial strains |
Kinase Inhibition | EGFR-TK assay | More potent than standard treatments |
科学的研究の応用
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research in drug development.
1. Antitumor Activity
Research indicates that derivatives of quinazoline compounds, including N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide, possess significant antitumor properties. These compounds have been shown to inhibit the activity of key kinases involved in tumor proliferation and survival pathways, such as the PI3K/Akt/mTOR signaling pathway. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar quinazoline frameworks have demonstrated effectiveness against various bacterial strains and fungi. The presence of sulfanylidene groups may enhance this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Several studies have documented the applications and efficacy of this compound:
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that this compound exhibited notable activity against Gram-positive bacteria. The compound was effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
化学反応の分析
Hydrolysis and Transamidation of the Benzamide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or ammonium salt. Transamidation with primary or secondary amines is also feasible.
Mechanistic Insight : The amide carbonyl acts as an electrophilic site, facilitating nucleophilic attack by water (hydrolysis) or amines (transamidation). Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity .
Oxidation of the Sulfanylidene Group
The C=S group in the quinazolinone ring is susceptible to oxidation, forming a sulfonyl (C=O) derivative.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Oxidation with H₂O₂ | 30% H₂O₂, AcOH, 60°C, 6 h | 4-[(8-Oxo-6-sulfonyl-5H- dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
Mechanistic Insight : The sulfanylidene group is oxidized to a sulfonyl group via a two-electron transfer process, mediated by peroxides .
Nucleophilic Substitution at the Sulfanylidene Group
The sulfur atom in the sulfanylidene group can act as a nucleophilic site, reacting with alkyl halides or electrophiles.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Alkylation with methyl iodide | CH₃I, K₂CO₃, DMF, 50°C, 4 h | 4-[(8-Oxo-6-(methylthio)-5H- dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
Mechanistic Insight : The sulfur lone pair attacks the electrophilic methyl group, forming a thioether bond .
Ring-Opening of the 1,3-Dioxolane Moiety
The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to form a diol.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Acidic hydrolysis | 1 M H₂SO₄, 80°C, 24 h | 4-[(8-Oxo-6-sulfanylidene-5H-quinazolin-7-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide-1,2-diol |
Mechanistic Insight : Protonation of the oxygen atoms weakens the C–O bonds, leading to ring cleavage and diol formation .
Functionalization of the Tetrahydrofuran Side Chain
The oxolan-2-ylmethyl group undergoes typical ether reactions, such as ring-opening or oxidation.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Oxidation with KMnO₄ | KMnO₄, H₂O, 0°C, 2 h | 4-[(8-Oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-oxoethyl)benzamide |
Mechanistic Insight : The tetrahydrofuran ring is cleaved oxidatively to yield a carboxylic acid derivative.
Electrophilic Aromatic Substitution
The aromatic rings may undergo nitration or halogenation, directed by electron-withdrawing substituents.
Reaction | Conditions | Product | Reference |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C, 3 h | 4-[(8-Oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)methyl]-3-nitro-N-(oxolan-2-ylmethyl)benzamide |
Mechanistic Insight : The electron-withdrawing amide and dioxolane groups direct nitration to the meta position .
Reduction of the Quinazolinone Core
The quinazolinone ring can be reduced to a tetrahydroquinazoline derivative.
Mechanistic Insight : Hydrogenation saturates the pyrimidine ring, yielding a tetracyclic structure .
特性
CAS番号 |
688055-86-9 |
---|---|
分子式 |
C22H21N3O5S |
分子量 |
439.49 |
IUPAC名 |
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O5S/c26-20(23-10-15-2-1-7-28-15)14-5-3-13(4-6-14)11-25-21(27)16-8-18-19(30-12-29-18)9-17(16)24-22(25)31/h3-6,8-9,15H,1-2,7,10-12H2,(H,23,26)(H,24,31) |
InChIキー |
ADZFDKVJIVVHHE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。